tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(16)7-4-6-11(15)10-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
NYSLDLAPTXAQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Epoxidation-Ring Enlargement Strategy
A patent detailing the synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester provides a foundational approach for spirocycle formation. While the target compound differs in ring size and substituents, the core strategy—epoxidation followed by ring expansion—can be adapted.
Procedure :
-
Formation of Intermediate Spiro Epoxide :
-
Ring Expansion via Ammonia Treatment :
-
Boc Protection :
Advantages :
Limitations :
-
Requires precise control of epoxidation regiochemistry.
Catalytic Hydrogenation of Nitro-Spiro Intermediates
Nitro Group Reduction Pathway
This method prioritizes late-stage introduction of the amine group to avoid side reactions during earlier steps.
Procedure :
-
Synthesis of Nitro-Spiro Precursor :
-
Hydrogenation of Nitro Group :
-
Boc Protection :
-
Protect the amine with Boc₂O under standard conditions.
-
Advantages :
-
Chemoselective reduction avoids side reactions.
-
High purity of final product.
Solid-Phase Synthesis for Parallel Optimization
Resin-Bound Spirocycle Assembly
Adapting solid-phase techniques from spirocyclic pyrrolidine syntheses, this approach enables rapid screening of reaction conditions.
Procedure :
-
Resin Functionalization :
-
Load Wang resin with a Fmoc-protected amino acid via standard coupling reagents.
-
-
Spirocyclization :
-
On-Resin Boc Protection and Cleavage :
-
Treat with Boc₂O, then cleave from resin using trifluoroacetic acid (TFA).
-
Advantages :
-
Enables combinatorial optimization.
-
Reduces purification steps.
Comparative Analysis of Synthesis Routes
| Method | Key Steps | Yield (%) | Scalability | Complexity |
|---|---|---|---|---|
| Epoxidation-Ring Expansion | Epoxidation, ring opening, Boc | 70–85 | High | Moderate |
| Nitro Reduction | Dieckmann cyclization, hydrogenation | 60–75 | Moderate | Low |
| Solid-Phase | Petasis reaction, on-resin Boc | 50–65 | Low | High |
Critical Reaction Optimization Insights
Solvent and Temperature Effects
Chemical Reactions Analysis
tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C14H26N2O2
Molecular Weight: 254.37 g/mol
IUPAC Name: tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate
The compound features a unique spirocyclic structure, which contributes to its diverse reactivity and interaction with biological systems. Its synthesis typically involves the reaction of appropriate spirocyclic ketones with tert-butylamine under controlled conditions, leading to the formation of this complex molecule .
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at specific diseases, including neurodegenerative disorders and cancer.
Case Study:
Research has indicated that compounds with similar structures exhibit significant biological activity against cancer cell lines, suggesting that this compound may also possess anticancer properties .
Enzyme Interaction Studies
The compound's unique structure makes it suitable for studying enzyme interactions and protein-ligand binding mechanisms. Its ability to modulate enzyme activity can provide insights into biochemical pathways relevant to disease mechanisms.
Example Application:
In enzyme assays, this compound can be used to evaluate its inhibitory effects on specific enzymes, which is crucial for understanding its potential therapeutic applications .
Synthesis of Complex Molecules
As a building block in organic synthesis, this compound is utilized in the development of more complex spirocyclic compounds that are valuable in pharmaceuticals and agrochemicals.
Synthesis Route:
The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing chemists to create derivatives with tailored properties for specific applications .
Specialty Chemicals Production
In the chemical industry, this compound is used in the production of specialty chemicals that possess unique physical and chemical properties.
Market Potential:
The demand for specialty chemicals in various sectors such as agriculture, pharmaceuticals, and materials science indicates a growing market for compounds like this compound .
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Ring Size : Smaller spiro systems (e.g., [4.4] in ) reduce conformational flexibility compared to [4.5] systems .
- Thia/Sulfone Groups: Thia derivatives (e.g., 8-S in ) exhibit higher polarity, while sulfones () are more electron-withdrawing . Methyl Groups: Alkyl substituents (e.g., 6-CH₃ in ) increase hydrophobicity and steric bulk .
Physicochemical Properties
- Melting Points: Thia/sulfone derivatives (e.g., 76–77°C for 20l in ) generally have higher melting points than amino or methyl analogs, which are often oils (e.g., 3.69 in ) .
- Solubility: Boc-protected compounds (e.g., target compound) are soluble in polar aprotic solvents (e.g., CH₂Cl₂, methanol) . Hydrochloride salts improve aqueous solubility .
Q & A
Basic: What are the common synthetic routes for tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group protection. For example:
- Step 1 : Reacting a spirocyclic precursor (e.g., tert-butyl cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate) with anhydrous acetonitrile and potassium carbonate under nitrogen at elevated temperatures (55–80°C) for extended periods (6–60 hours) to promote coupling reactions .
- Step 2 : Purification via flash column chromatography (e.g., SiO₂ with gradient elution of DCM/MeOH) to isolate the product in moderate yields (~50%) .
- Key Considerations : Solvent choice (e.g., THF for cyclization), base selection (sodium hydride or K₂CO₃), and reaction time optimization to minimize side products .
Basic: What analytical techniques are used to characterize this compound?
- LC-MS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight via m/z signals (e.g., observed [M+H]+ at m/z 607.1 in one derivative) .
- HPLC : Retention time analysis (e.g., 0.90 minutes under SQD-FA05 conditions) ensures purity .
- NMR Spectroscopy : Structural elucidation using ¹H and ¹³C NMR to verify spirocyclic framework and functional groups (e.g., tert-butyl and amino moieties) .
Advanced: How can reaction conditions be optimized to improve yield in spirocyclic coupling reactions?
- Temperature Control : Higher temperatures (80°C) may accelerate coupling but risk decomposition; kinetic studies are recommended to balance efficiency and stability .
- Catalyst Screening : Testing alternative bases (e.g., Cs₂CO₃ vs. K₂CO₃) or coupling agents (e.g., HATU) to enhance reactivity .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO may improve solubility of intermediates, reducing reaction time .
- Design of Experiments (DoE) : Statistical modeling to identify critical factors (e.g., molar ratios, solvent volume) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Target Validation : Confirm receptor binding assays (e.g., sigma receptor affinity) using orthogonal methods like SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
- Metabolic Stability Studies : Assess whether oxidative metabolites (e.g., via cytochrome P450 enzymes) contribute to inconsistent activity .
- Structural-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with other carbamates) to isolate key pharmacophores .
Basic: What safety precautions are required when handling this compound?
- Storage : Refrigerated (2–8°C) in tightly sealed containers to prevent moisture absorption and degradation .
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood to prevent inhalation of vapors .
- Waste Disposal : Neutralize residual material with dilute acid/base before transferring to licensed hazardous waste facilities .
Advanced: How can structural modifications enhance solubility for in vivo studies?
- Salt Formation : Convert the free amine to a hydrochloride or oxalate salt, as seen in derivatives like tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride .
- PEGylation : Introduce polyethylene glycol (PEG) chains via the amino group to improve aqueous solubility .
- Prodrug Design : Mask the amino group with enzymatically cleavable protectors (e.g., acetyl or carbamate groups) .
Advanced: What strategies mitigate low yields in multi-step syntheses?
- Intermediate Monitoring : Use TLC or inline UV spectroscopy to track reaction progress and identify bottlenecks .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from days to hours) and improve efficiency in cyclization steps .
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for scale-up .
Basic: What are the ecological and toxicity profiles of this compound?
- Ecotoxicity : Limited data available; assume persistence and bioaccumulation potential due to structural complexity. Follow Precautionary Principle in disposal .
- Acute Toxicity : Harmful if swallowed (H302) or inhaled (H335); causes skin/eye irritation (H315/H319) .
Advanced: How can computational modeling guide derivative design?
- Molecular Docking : Predict binding modes to targets like Ras proteins using software (e.g., AutoDock Vina) .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP inhibition risks .
- DFT Calculations : Optimize transition states in key reactions (e.g., cyclization) to refine synthetic pathways .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Chromatography is impractical at scale; switch to crystallization or distillation for intermediates .
- Batch Consistency : Implement QC protocols (e.g., IPC with LC-MS) to ensure reproducibility .
- Cost-Efficiency : Replace expensive reagents (e.g., anhydrous solvents) with greener alternatives where feasible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
